(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is an organic compound that features both aromatic and nitrile functional groups
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Biochemical Probes: It might be used to study enzyme interactions or cellular pathways.
Medicine
Drug Development:
Industry
Materials Science: Possible use in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic sulfonyl intermediate: This can be achieved by reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with an appropriate nucleophile.
Coupling with the nitrile group: The intermediate is then coupled with a nitrile-containing compound under specific conditions, such as the presence of a base and a suitable solvent.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the 4-methylthiophenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases, and specific solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, in a biochemical context, it might interact with enzymes or receptors through its functional groups, affecting biological pathways. In catalysis, it could act as a ligand, stabilizing transition states and facilitating reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
- 3-(4-Methylthiophenyl)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile
Uniqueness
The presence of both the 4-methylthiophenyl and 4-(trifluoromethoxy)phenyl groups makes this compound unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S2/c1-25-14-6-2-12(3-7-14)10-16(11-21)26(22,23)15-8-4-13(5-9-15)24-17(18,19)20/h2-10H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWWZKZUIZCEY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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